molecular formula C₂₃H₃₂N₂O₅ B1147302 Ramipril epimer, (R,S,S,S,S)- CAS No. 104195-90-6

Ramipril epimer, (R,S,S,S,S)-

Cat. No. B1147302
CAS RN: 104195-90-6
M. Wt: 416.51
InChI Key:
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Description

Synthesis Analysis

The synthesis of Ramipril involves an environmentally benign process, including esterification and a robust resolution process utilizing inexpensive and recyclable L-(+)-mandelic acid. This method is noted for its efficiency and cost-effectiveness, contributing to the sustainable production of Ramipril (Malakondaiah et al., 2008).

Molecular Structure Analysis

The molecular structure of Ramipril and its salts, such as the Tris(hydroxymethyl) aminomethane (Tris) salt, has been characterized through various techniques like FTIR, TG-DSC, and ab initio X-ray powder structure analysis. These studies reveal detailed insights into the intermolecular interactions and stability of Ramipril in different formulations (Bhattacharya et al., 2012).

Chemical Reactions and Properties

Ramipril undergoes various chemical reactions, including hydrolysis to its active metabolite, Ramiprilat, and degradation under specific conditions such as acidic, basic, and thermal environments. Studies have developed stability-indicating methods to analyze Ramipril and its impurities, highlighting its chemical behavior under stress conditions (Elshanawane et al., 2008).

Physical Properties Analysis

The analysis of Ramipril's physical properties includes its solubility, stability, and formulation into nanoemulsions and solid lipid nanoparticles. These formulations aim to enhance the bioavailability and reduce the side effects of Ramipril, providing insights into its physical characteristics in various delivery systems (Shafiq et al., 2007).

Chemical Properties Analysis

Ramipril's chemical properties, including its interaction with molybdophosphoric acid and its assay using spectrometric methods, have been explored to establish validated, stability-indicating analytical techniques. These methods are crucial for ensuring the quality and efficacy of Ramipril in pharmaceutical formulations (Vieriu et al., 2012).

Scientific Research Applications

Endothelial Function Enhancement

Research has indicated that Ramipril therapy can significantly augment circulating endothelial progenitor cells (EPCs) in patients with stable coronary artery diseases (CAD), enhancing their proliferation, migration, adhesion, and in vitro vasculogenesis capacity. This suggests a novel mechanism of action for ACEI treatment in CAD patients, potentially contributing to the clinical benefits of ACEI therapy through the stimulation of EPCs involved in repair after ischemic injury (Tao Min et al., 2004).

Atherosclerosis Impact

The role of Ramipril in reducing the risk of cardiovascular events in patients without heart failure has been demonstrated through significant studies like the HOPE study. These studies have shown that Ramipril can reduce atherosclerosis, suggesting a broader role for the renin-angiotensin system (RAS) in the development and progression of atherosclerosis than previously thought. This highlights the need for further clinical studies to explore the full range of benefits from modifying the RAS (S. Yusuf, 2002).

Large-Artery Stiffness Reduction

In patients with peripheral arterial disease, Ramipril has been shown to improve cardiovascular outcomes by reducing large-artery stiffness. This effect is partly attributed to Ramipril's influence on extracellular matrix remodeling, as evidenced by decreased collagen deposition and increased elastin and fibrillin-1 deposition in human aortic smooth muscle cell culture. These findings underscore Ramipril's potential in promoting an elastogenic matrix profile, contributing to the clinical reduction in large-artery stiffness and carotid pressure augmentation (A. Ahimastos et al., 2005).

Renal Outcomes and Diabetes Mellitus

Significant research, such as the ONTARGET study, has explored the renal effects of Ramipril, demonstrating its similar effects on major renal outcomes compared to other treatments. This study provides insights into the optimal treatment for patients at high risk of complications from atherosclerosis, emphasizing the role of ACE inhibitors in managing renal outcomes and potentially delaying the progression of diabetes mellitus (J. Mann et al., 2008).

Neuroprotective Effects

Emerging research has begun to investigate Ramipril's neuroprotective effects, particularly in the context of preventing cognitive decline in patients undergoing treatments such as brain radiotherapy. Preliminary findings from feasibility studies suggest that Ramipril, by reducing neuro-inflammation, could potentially mitigate radiation-induced cognitive decline, offering a promising avenue for further exploration in the neuro-oncological field (C. Cramer et al., 2020).

Mechanism of Action

Target of Action

1-epi-Ramipril, also known as (R,S,S,S,S)-Epimer of ramipril or Ramipril epimer, (R,S,S,S,S)-, primarily targets the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance in the body .

Biochemical Pathways

The inhibition of ACE leads to a decrease in the production of ATII, reducing its vasoconstrictive effects and decreasing aldosterone secretion . This results in vasodilation and a decrease in fluid volume, thereby lowering blood pressure . Additionally, the reduction of ATII levels leads to an increase in the production of angiotensin (1-7), a vasodilator, further contributing to the antihypertensive effects of 1-epi-Ramipril .

Pharmacokinetics

1-epi-Ramipril is well absorbed, with 50% to 60% bioavailability . It is metabolized in the liver to its active form, ramiprilat . The elimination of ramiprilat from the body is characterized by a relatively rapid initial phase with a half-life of 7 hours and a late phase with a half-life of about 120 hours . The dosage of 1-epi-Ramipril should be reduced in patients with renal impairment, as renal excretion largely determines the drug’s duration of action .

Result of Action

1-epi-Ramipril has been shown to have potent effects on atherosclerosis progression and plaque stabilization . It also improves glucose metabolism and has anti-inflammatory effects . For instance, it has been shown to reduce the expression of intercellular adhesion molecule (ICAM)-1 and vascular cell adhesion molecule (VCAM)-1 in high-glucose conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-epi-Ramipril. For instance, the drug’s effectiveness can be influenced by the patient’s renal function, as renal excretion largely determines the drug’s duration of action . Additionally, the environmental risk assessment data suggests that the use of 1-epi-Ramipril presents an insignificant risk to the environment .

properties

IUPAC Name

(2S,3aS,6aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17-,18+,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDACQVRGBOVJII-UVBQOVKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

104195-90-6
Record name Ramipril epimer, (R,S,S,S,S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104195906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RAMIPRIL EPIMER, (R,S,S,S,S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9947X9J31M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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